N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide
Description
N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a 3-nitrobenzenecarboximidamide moiety
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-16-14(17-12-7-5-11(15)6-8-12)10-3-2-4-13(9-10)18(19)20/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHQIVLGSJRYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pinner Reaction-Based Synthesis
The Pinner reaction is a classical method for converting nitriles to amidines via imidate esters. For the target compound, this approach proceeds as follows:
Step 1: Synthesis of 3-Nitrobenzonitrile
- Nitration of benzonitrile using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitrobenzonitrile.
- Key Data :
Step 2: Imidate Ester Formation
- 3-Nitrobenzonitrile reacts with anhydrous methanol and HCl gas to form the imidate ester intermediate:
$$
\text{3-Nitrobenzonitrile} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{3-Nitrobenzimidate ester}
$$ - Conditions : Dry methanol, 0°C, 12 hours.
Step 3: Amidination with 4-Chloro-N-Methylaniline
Hydrogenation of Imidate Esters
This method avoids harsh acidic conditions by using catalytic hydrogenation:
Step 1: Imidate Ester Synthesis
- Same as Step 2 in the Pinner method.
Step 2: Hydrogenation with Methylamine
Direct Amidination via Silyl Amide Addition
A modern approach employs silyl-protected methylamide anions:
Step 1: Generation of Silyl Methylamide
- Methylamine reacts with hexamethyldisilazane (HMDS) to form the silyl amide:
$$
\text{CH₃NH₂} + (\text{Me₃Si})₂NH \rightarrow \text{Me₃Si-NH-CH₃} + \text{NH₃}
$$
Step 2: Nucleophilic Addition to 3-Nitrobenzonitrile
- The silyl amide adds to 3-nitrobenzonitrile in THF at −78°C:
$$
\text{3-Nitrobenzonitrile} + \text{Me₃Si-NH-CH₃} \rightarrow \text{Me₃Si-N(Me)-C(=NH)-C₆H₃(NO₂)}
$$
Step 3: Deprotection and Salt Formation
- Treatment with HCl/EtOH removes the silyl group and forms the hydrochloride salt:
$$
\text{Silyl intermediate} \xrightarrow{\text{HCl/EtOH}} \text{Target Compound} \cdot \text{HCl}
$$ - Yield : ~75% (reported for analogous reactions).
Functional Group Compatibility and Optimization
Nitro Group Stability
The nitro group’s sensitivity to reduction necessitates mild conditions during amidination. Hydrogenation methods (Section 2.2) require low H₂ pressure (1–2 atm) to prevent nitro → amine conversion.
Chlorophenyl Group Introduction
The 4-chlorophenyl group is typically introduced via:
- Ullmann Coupling : 3-Nitrobenzamide derivatives react with 4-chloroiodobenzene using CuI/L-proline catalysis.
- Buchwald-Hartwig Amination : Aryl halides couple with methylamine derivatives under Pd catalysis.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- ¹H NMR : Key signals include:
- δ 8.3–8.5 ppm (aromatic protons ortho to nitro).
- δ 3.1 ppm (N-CH₃).
- IR Spectroscopy : Stretches at 1530 cm⁻¹ (NO₂) and 1650 cm⁻¹ (C=N).
Industrial-Scale Considerations
Large-scale production faces challenges:
- Cost of Palladium Catalysts : Methods in Section 2.2 and 2.3 require Pd/C or CuI, increasing expenses.
- Waste Management : Pinner reactions generate HCl gas, necessitating scrubbers.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-(4-aminophenyl)-N’-methyl-3-nitrobenzenecarboximidamide.
Substitution: N-(4-hydroxyphenyl)-N’-methyl-3-nitrobenzenecarboximidamide.
Oxidation: N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboxylic acid.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide involves several chemical transformations. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with methylamine followed by nitration and subsequent carboximidamide formation. The resulting structure features a chlorophenyl group, a nitro group, and a carboximidamide functional group, which are essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cells. For instance, a derivative of this compound was shown to inhibit glioma cell growth effectively while demonstrating low cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer progression. It exhibited significant inhibitory activity against the AKT2/PKBβ kinase, which plays a pivotal role in the oncogenic signaling pathways associated with glioma malignancy. This makes it a candidate for further development as an anticancer agent targeting these pathways .
Antiviral Activity
In addition to its anticancer properties, research has indicated that derivatives of this compound possess antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Compounds derived from this structure demonstrated moderate antiviral effects, suggesting potential applications in virology .
Anticancer Efficacy Study
A study involving the evaluation of various derivatives of this compound against glioblastoma cell lines showed promising results. The compound demonstrated an EC50 value indicating potent inhibitory effects on tumor growth in vitro, particularly in three-dimensional neurosphere cultures derived from patient samples .
| Compound | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| 4j | U87MG | 5 | Effective against glioma |
| C6 | 7 | Low toxicity on non-cancerous cells |
Antiviral Bioassay
In antiviral assays against TMV, compounds derived from this compound were tested for their efficacy at a concentration of 500 µg/mL. The results indicated varying degrees of inhibition, with notable candidates showing an inhibition rate comparable to established antiviral agents.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
Conclusion and Future Directions
This compound exhibits significant potential in both anticancer and antiviral applications. Its ability to selectively target cancer cells while sparing normal cells is particularly promising for therapeutic development. Further studies focusing on structure-activity relationships and mechanism of action will be essential for optimizing its efficacy and safety profiles.
The ongoing research into this compound's applications underscores the importance of exploring novel chemical entities in the quest for effective treatments for cancer and viral infections.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenesulfonamide: Similar structure but contains a sulfonamide group instead of a carboximidamide group.
N-(4-chlorophenyl)-N’-methyl-3-nitrobenzamide: Similar structure but contains a benzamide group instead of a carboximidamide group.
N-(4-chlorophenyl)-N’-methyl-3-nitrobenzylamine: Similar structure but contains a benzylamine group instead of a carboximidamide group.
Uniqueness
N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group, a nitro group, and a carboximidamide moiety. The presence of these functional groups contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives with the 1,2,4-triazole moiety have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Inhibition of NO Production (%) |
|---|---|---|---|
| Compound A | 18.59 | 2.6 | 62 |
| Compound B | 26.46 | 0.092 | 52 |
| This compound | TBD | TBD | TBD |
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Salmonella typhi | TBD |
| Bacillus subtilis | TBD |
| Escherichia coli | TBD |
3. Anticancer Potential
The compound's anticancer properties have been highlighted in studies focusing on its cytotoxic effects against various cancer cell lines. For example, modifications in the structure have been shown to enhance antiproliferative activity against HPV16-positive cervical cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of related compounds on breast cancer cell lines, significant reductions in cell viability were observed with increasing concentrations of the compound . The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.
- Interference with Bacterial Metabolism: The structural components may disrupt bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells: Evidence suggests that certain derivatives can activate apoptotic pathways in tumor cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide?
- Methodology : The Schotten-Baumann reaction is a robust approach for synthesizing carboximidamides. For example, reacting 3-nitrobenzoyl chloride with N-methyl-4-chlorophenylamine in dichloromethane (DCM) in the presence of trimethylamine (TEA) as a base can yield the target compound. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (30–60 min) to mitigate steric hindrance from the nitro and chlorophenyl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using δ 8.5–8.7 ppm (aromatic protons adjacent to nitro groups) and δ 3.1–3.3 ppm (N-methyl protons). Compare with analogs like N-(4-chlorophenyl)-N'-hydroxy-3-(trifluoromethyl)benzimidamide for nitro-group shielding effects .
- LC/MS : Confirm molecular weight (e.g., [M+H]+ at m/z 330.1) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in this compound?
- Tools : Use SHELXL for least-squares refinement and SHELXS/SHELXD for phase determination. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Data Contradictions : Discrepancies in bond angles (e.g., C-N-C) may arise from twinning or disordered nitro groups. Apply TWIN/BASF commands in SHELXL to model twinning .
Q. What hydrogen-bonding patterns dominate its crystal packing, and how can they be analyzed?
- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) for dimeric N–H···O interactions). For example, nitro groups often act as acceptors, while N–H donors form chains or rings .
- Table 1 : Hydrogen-Bond Descriptors
| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|---|
| N–H | O (Nitro) | 2.85 | 165 | C(6) |
| C–H | Cl | 3.12 | 145 | D(2) |
Q. How do steric and electronic effects of substituents impact synthesis yields?
- Steric Effects : The nitro group at position 3 reduces yields (33–58%) due to hindered nucleophilic attack, compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl: 70–85%) .
- Electronic Effects : Nitro groups enhance electrophilicity but may require polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. What strategies validate hypothesized bioactivity (e.g., enzyme inhibition)?
- Target Selection : Structural analogs like N-(4-chlorophenyl)-3-(trifluoromethyl)benzimidamide inhibit bacterial RNA polymerase (RNAP) and CYP11B1. Perform docking studies using PDB 7B2A (RNAP) or 4DKE (CYP11B1) to predict binding .
- Assay Design : Use fluorescence polarization for RNAP inhibition or LC-MS/MS for CYP11B1 metabolite profiling .
Data Contradictions and Resolution
Q. Why do synthesis yields vary widely (33–85%) across studies?
- Key Factors :
- Purification : Low yields (33%) correlate with inadequate column chromatography (e.g., silica activity, solvent gradient) .
- Reaction Monitoring : TLC with UV detection at 254 nm ensures real-time tracking of intermediate formation .
Excluded Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
